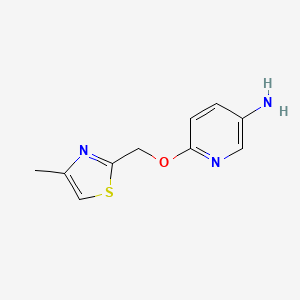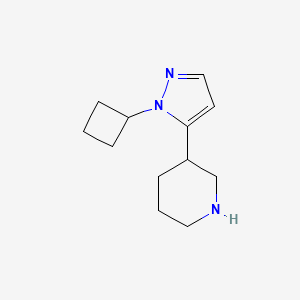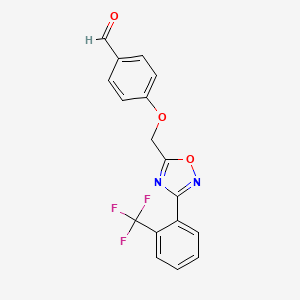
6-((4-Methylthiazol-2-yl)methoxy)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((4-メチルチアゾール-2-イル)メトキシ)ピリジン-3-アミンは、チアゾール環とピリジン環の両方を含む複素環式化合物です。チアゾール環は、その芳香族性と生物活性で知られており、ピリジン環は医薬品化学において一般的な骨格です。
2. 製法
合成経路と反応条件
6-((4-メチルチアゾール-2-イル)メトキシ)ピリジン-3-アミンの合成は、通常、以下の手順を伴います。
チアゾール環の形成: チアゾール環は、α-ハロケトンとチオアミドの縮合を含むハントシュチアゾール合成によって合成できます。
ピリジンへの結合: 次に、チアゾール誘導体を塩基性条件下でピリジン誘導体と反応させて、目的の化合物を生成します。
工業生産方法
この化合物の工業生産方法は、収率と純度を最大化するように上記の合成経路を最適化することを伴う可能性があります。これには、連続フローリアクターの使用や、結晶化やクロマトグラフィーなどの高度な精製技術が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Methylthiazol-2-yl)methoxy)pyridin-3-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment to Pyridine: The thiazole derivative is then reacted with a pyridine derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
反応の種類
6-((4-メチルチアゾール-2-イル)メトキシ)ピリジン-3-アミンは、以下を含むさまざまな種類の化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して酸化できます。
還元: 還元は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用して達成できます。
置換: 親電子求核置換反応は、チアゾール環とピリジン環で起こる可能性があります。
一般的な試薬と条件
酸化: 酢酸中の過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: クロロホルム中のN-ブロモスクシンイミド(NBS)を使用したハロゲン化。
主要な生成物
酸化: スルホキシドまたはスルホンの生成。
還元: アミンまたはアルコールの生成。
置換: ハロゲン化誘導体の生成。
4. 科学研究への応用
6-((4-メチルチアゾール-2-イル)メトキシ)ピリジン-3-アミンには、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性が調査されています。
医学: 抗菌作用や抗がん作用など、潜在的な治療効果が探求されています。
産業: 特定の電子特性や光学特性を持つ新素材の開発に利用されています。
科学的研究の応用
6-((4-Methylthiazol-2-yl)methoxy)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
6-((4-メチルチアゾール-2-イル)メトキシ)ピリジン-3-アミンの作用機序は、特定の分子標的との相互作用を伴います。チアゾール環は、酵素または受容体と相互作用して、その活性を阻害する可能性があります。ピリジン環は、化合物の結合親和性と特異性を高めることができます。これらの相互作用は、さまざまな生化学経路を調節し、化合物の観察された生物学的効果につながります。
6. 類似の化合物との比較
類似の化合物
4-メチルチアゾール-2-アミン: 類似の生物活性を持つ、より単純なチアゾール誘導体。
ピリジン-3-アミン: 医薬品化学に応用があるピリジン誘導体。
独自性
6-((4-メチルチアゾール-2-イル)メトキシ)ピリジン-3-アミンは、チアゾール環とピリジン環の組み合わせによって独自であり、個々の成分と比較して、より幅広い生物活性と化学反応性を付与する可能性があります。
この化合物の独自の構造と特性により、さまざまな科学分野におけるさらなる研究開発のための貴重な標的となっています。
類似化合物との比較
Similar Compounds
4-Methylthiazol-2-amine: A simpler thiazole derivative with similar biological activities.
Pyridin-3-amine: A pyridine derivative with applications in medicinal chemistry.
Uniqueness
6-((4-Methylthiazol-2-yl)methoxy)pyridin-3-amine is unique due to the combination of the thiazole and pyridine rings, which can confer a broader range of biological activities and chemical reactivity compared to its individual components.
This compound’s unique structure and properties make it a valuable target for further research and development in various scientific fields.
特性
分子式 |
C10H11N3OS |
|---|---|
分子量 |
221.28 g/mol |
IUPAC名 |
6-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyridin-3-amine |
InChI |
InChI=1S/C10H11N3OS/c1-7-6-15-10(13-7)5-14-9-3-2-8(11)4-12-9/h2-4,6H,5,11H2,1H3 |
InChIキー |
XHNXPBKFNOZWCU-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)COC2=NC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-4-(3-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11780680.png)
![2-(3-Chlorophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole](/img/structure/B11780684.png)


![Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11780716.png)

![4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11780724.png)


![2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11780749.png)

![Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate](/img/structure/B11780761.png)
